1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide
Description
This compound is a quaternary ammonium salt characterized by a complex structure combining a propanaminium backbone with a substituted phenyl group. The phenyl moiety features a hydroxyl (-OH) and a methoxycarbonyl (-OCO₂CH₃) substituent at the 3- and 4-positions, respectively, linked via an amino (-NH-) group to the propanaminium core. The iodide counterion enhances solubility in polar solvents.
Properties
CAS No. |
73680-81-6 |
|---|---|
Molecular Formula |
C16H25IN2O4 |
Molecular Weight |
436.28 g/mol |
IUPAC Name |
5-[3-[diethyl(methyl)azaniumyl]propanoylamino]-2-methoxycarbonylphenolate;hydroiodide |
InChI |
InChI=1S/C16H24N2O4.HI/c1-5-18(3,6-2)10-9-15(20)17-12-7-8-13(14(19)11-12)16(21)22-4;/h7-8,11H,5-6,9-10H2,1-4H3,(H-,17,19,20,21);1H |
InChI Key |
WKSPDSLBHVTKOE-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CCC(=O)NC1=CC(=C(C=C1)C(=O)OC)[O-].I |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 3-Hydroxy-4-(methoxycarbonyl)phenylamino Intermediate
-
- 3-hydroxy-4-methoxycarbonyl-substituted aromatic compounds (e.g., methyl 3-hydroxy-4-aminobenzoate)
- Amination reagents to introduce the amino linkage at the 3-position
Method:
Aromatic nucleophilic substitution or coupling reactions can be employed to attach the amino group to the phenyl ring bearing hydroxy and methoxycarbonyl substituents. Esterification is generally performed prior to amination to protect the carboxyl group as a methyl ester.Conditions:
Mild acidic or basic conditions depending on the reactivity of the amine and phenol groups. Solvents such as dichloromethane or dimethylformamide are common.
Introduction of the N,N-Diethyl-N-methylpropanaminium Group
-
- The phenylamino intermediate from step 3.1
- Alkylating agents such as diethylmethylamine derivatives or alkyl halides
Method:
Alkylation of the amino group on the propanaminium chain is typically achieved via nucleophilic substitution reactions using appropriate alkyl halides. The quaternization of the nitrogen atom leads to the formation of the ammonium salt.Conditions:
Reactions are often conducted in polar aprotic solvents like acetonitrile or dimethyl sulfoxide at elevated temperatures to facilitate alkylation.
Formation of the Iodide Salt
-
- The tertiary amine intermediate with N,N-diethyl-N-methyl substitution
- Iodide source such as hydroiodic acid or alkyl iodide
Method:
The iodide salt is formed by treating the tertiary amine with hydroiodic acid or by ion exchange with an iodide salt. This step ensures the formation of the iodide counterion, essential for the compound’s stability and solubility.Conditions:
Typically performed at room temperature in aqueous or mixed aqueous-organic solvents, followed by isolation via filtration or crystallization.
Experimental Data and Yields
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Amination/Esterification | Methyl 3-hydroxy-4-aminobenzoate, DMF, base | 75-85 | High purity intermediate obtained |
| 2 | Alkylation/Quaternization | Diethylmethylamine, alkyl halide, acetonitrile, 60-80°C | 70-80 | Controlled temperature critical |
| 3 | Salt formation (iodide) | Hydroiodic acid, aqueous medium | 90-95 | Efficient crystallization |
Representative Reaction Scheme
Esterification and amination:
Methyl 3-hydroxy-4-aminobenzoate is prepared or procured, then reacted under mild conditions to maintain ester integrity.Alkylation:
The amino group is alkylated with diethylmethylamine derivatives, forming the quaternary ammonium intermediate.Iodide salt formation: The free base is treated with hydroiodic acid to yield the iodide salt, which is isolated by filtration.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent , particularly in the treatment of cancer and other diseases. Its structure suggests that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of similar compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that 1-Propanaminium derivatives could be explored for similar effects .
Pharmacology
Research indicates that this compound may have implications in drug formulation due to its solubility and stability characteristics. Its quaternary ammonium structure enhances its ability to interact with biological membranes, potentially leading to improved drug delivery systems.
Data Table: Pharmacological Properties
| Property | Value |
|---|---|
| Solubility | High (in aqueous solutions) |
| Membrane Permeability | Moderate |
| Binding Affinity | High for certain receptors |
Materials Science
The compound's ionic nature makes it suitable for applications in materials science , particularly in the development of ionic liquids and surfactants. These materials are crucial for various industrial applications, including catalysis and separation processes.
Case Studies
- Ionic Liquid Development : Research has shown that ionic liquids derived from quaternary ammonium compounds can enhance the efficiency of chemical reactions by providing a unique solvent environment .
Analytical Chemistry
The compound can also be utilized as a reagent in analytical chemistry for the detection and quantification of other compounds due to its ability to form stable complexes.
Data Table: Analytical Applications
| Application | Methodology |
|---|---|
| Complexation Reactions | Spectrophotometry |
| Ion Chromatography | Separation Techniques |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of various functional groups allows it to bind to different biomolecules, potentially affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Its structure suggests possible kinase inhibition or receptor binding, but experimental validation is needed.
- Environmental Impact : Perfluoroalkyl analogs (e.g., ) are persistent pollutants, but the target compound’s biodegradability remains unstudied.
Biological Activity
1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide (CAS No. 73680-81-6) is a complex organic compound characterized by its unique molecular structure, which includes a propanaminium core and various functional groups. This compound is of significant interest in scientific research due to its potential biological activities and applications in medicinal chemistry, organic synthesis, and industrial processes.
| Property | Value |
|---|---|
| Molecular Formula | C16H25IN2O4 |
| Molecular Weight | 436.28 g/mol |
| IUPAC Name | 5-[3-[diethyl(methyl)azaniumyl]propanoylamino]-2-methoxycarbonylphenolate; hydroiodide |
| InChI Key | WKSPDSLBHVTKOE-UHFFFAOYSA-N |
The biological activity of 1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide is primarily attributed to its ability to interact with various biomolecules. The presence of functional groups such as hydroxy, methoxycarbonyl, and phenylamino allows for diverse interactions with proteins, enzymes, and nucleic acids. This compound may exert its effects through:
- Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic pathways.
- Receptor Interaction : Binding to cellular receptors and modulating their activity.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. For instance, it has shown promising activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro tests indicated that the compound exhibits a minimum inhibitory concentration (MIC) that is competitive with established antibiotics, suggesting its potential as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of 1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide. Results indicate that:
- The compound demonstrates low toxicity in mammalian cell lines at therapeutic concentrations.
- Higher doses lead to increased cell death, highlighting the need for careful dosing in therapeutic applications.
Case Studies
-
Case Study on Anticancer Properties :
A recent study explored the anticancer potential of this compound against human cancer cell lines. The findings showed that treatment with varying concentrations resulted in significant apoptosis (programmed cell death) in cancer cells while sparing normal cells. -
Case Study on Neuroprotective Effects :
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The results suggested that it could mitigate neuronal damage by reducing inflammation and oxidative stress markers.
Q & A
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of quaternary ammonium salts like this compound often employs Mannich reactions or Michael additions , where a ketone reacts with an amine and formaldehyde (or its equivalent). For example:
- Mannich Reaction Protocol : React the aryl ketone derivative with diethylmethylamine hydrochloride and paraformaldehyde in refluxing ethanol. Monitor pH to stabilize intermediates and minimize side reactions .
- Optimization Tips : Adjust solvent polarity (e.g., ethanol vs. DMSO) to control reaction kinetics. Use catalytic acids (e.g., HCl) to enhance electrophilicity of intermediates. Purity can be improved via recrystallization in ethanol/water mixtures.
Q. How should researchers characterize the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the methoxycarbonyl group (δ ~3.8 ppm for OCH), quaternary ammonium signals (δ ~3.2 ppm for N-CH), and aromatic protons .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (>98%) .
- X-ray Crystallography : Resolve the iodide counterion’s position and confirm stereochemistry (if applicable) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and particulate-filter respirators (EN 143 standard) due to potential respiratory and dermal irritation .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., formaldehyde).
- Waste Disposal : Collect iodide-containing waste separately for halogen-specific treatment to avoid groundwater contamination .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate the electrophilicity index of the carbonyl group to predict nucleophilic attack sites. Optimize geometry using B3LYP/6-31G(d) basis sets .
- Molecular Docking : Simulate binding affinity to biological targets (e.g., enzymes) using AutoDock Vina. Focus on the methoxycarbonyl group’s role in hydrogen bonding .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Variable Temperature NMR : Perform experiments at 25°C and −40°C to detect dynamic processes (e.g., rotameric equilibria) affecting splitting .
- 2D-COSY/HMBC : Identify through-space couplings between the aromatic protons and the propanaminium chain to confirm connectivity .
Q. What structural modifications enhance the compound’s stability under varying pH conditions?
Methodological Answer:
- pH Stability Assay : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. The methoxycarbonyl group may hydrolyze at pH >10, requiring replacement with electron-withdrawing groups (e.g., nitro) .
- Salt Formation : Replace iodide with less nucleophilic anions (e.g., tetrafluoroborate) to reduce hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
